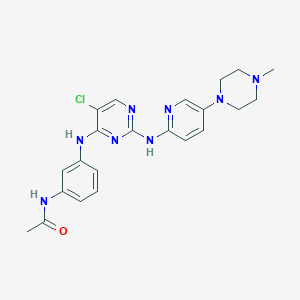

Cdk6/9-IN-1

Description

Overview of Cyclin-Dependent Kinases (CDKs) in Cellular Regulation

Cyclin-dependent kinases are a family of serine/threonine kinases that act as the master regulators of the cell cycle, a series of events that leads to a cell's division and duplication. youtube.com Their activity is contingent upon their association with regulatory protein subunits called cyclins. The levels of cyclins fluctuate throughout the cell cycle, and this cyclical expression pattern dictates the activation of specific CDKs at precise times. This tight regulation ensures the orderly progression through the different phases of the cell cycle: G1 (growth), S (DNA synthesis), G2 (further growth), and M (mitosis).

Beyond cell cycle control, CDKs also play pivotal roles in transcription, the process of converting genetic information from DNA into messenger RNA (mRNA). nih.gov This function is critical for the synthesis of proteins necessary for cellular function and survival. The dual involvement of CDKs in both cell division and gene expression underscores their profound importance in cellular homeostasis and the dire consequences of their malfunction.

Significance of CDK6 and CDK9 in Biological Pathways

CDK6: A Key Driver of Cell Cycle Progression

Cyclin-dependent kinase 6 (CDK6) is a critical regulator of the G1 phase of the cell cycle, the initial growth phase where the cell prepares for DNA replication. wikipedia.orgnih.gov In conjunction with its cyclin D partners, CDK6 forms an active complex that phosphorylates the retinoblastoma protein (Rb). nih.gov Phosphorylation of Rb leads to the release of the E2F family of transcription factors, which in turn activate the transcription of genes essential for the transition from the G1 to the S phase. nih.gov Aberrant activation of the CDK6 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation. nih.gov

Beyond its canonical role in the cell cycle, emerging evidence suggests that CDK6 also has functions in other cellular processes, including the regulation of metabolic pathways and cytokine signaling. researchgate.net

CDK9: The Engine of Transcriptional Elongation

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex. tandfonline.com In association with its cyclin T partners, CDK9 plays a crucial role in the elongation phase of transcription by RNA polymerase II (RNAPII). tandfonline.comdrugbank.com Specifically, CDK9 phosphorylates the C-terminal domain (CTD) of RNAPII, a modification that is essential for the polymerase to transition from a paused state to productive elongation. nih.gov This process is vital for the expression of a vast number of genes, including many short-lived anti-apoptotic proteins that are critical for the survival of cancer cells. drugbank.comacs.org Dysregulation of CDK9 activity has been implicated in various malignancies, making it an attractive target for therapeutic intervention. nih.govnih.gov

Introduction to CDK6/9-IN-1 as a Dual Kinase Inhibitor

This compound is a chemical compound identified as a potent and orally active dual inhibitor of both CDK6 and CDK9. medchemexpress.com This dual-targeting capability is of significant interest because it allows for the simultaneous disruption of two distinct but critical pathways in cancer cells: cell cycle progression and transcriptional regulation. By inhibiting CDK6, this compound can induce a G0/G1 cell cycle arrest, thereby halting the proliferation of cancer cells. medchemexpress.com Concurrently, by inhibiting CDK9, it can suppress the transcription of key survival genes, potentially leading to apoptosis (programmed cell death).

The development of dual inhibitors like this compound represents a promising strategy in cancer therapy, as targeting multiple oncogenic pathways simultaneously may lead to more profound and durable anti-tumor effects and potentially overcome mechanisms of resistance that can arise from targeting a single pathway. medchemexpress.com

Detailed Research Findings

Initial research on this compound has demonstrated its efficacy in vitro. The compound exhibits potent inhibitory activity against both CDK6 and CDK9, as evidenced by its half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (nM) |

|---|---|

| CDK6 | 40.5 |

| CDK9 | 39.5 |

Data sourced from MedchemExpress. medchemexpress.com

Furthermore, studies have shown that treatment of cancer cells with this compound leads to a significant arrest of the cell cycle in the G0/G1 phase. medchemexpress.com This effect is a direct consequence of CDK6 inhibition and prevents the cells from entering the DNA synthesis phase, a critical step for proliferation.

| Treatment | Cell Line | G0/G1 Phase Arrest (%) |

|---|---|---|

| Control | MDA-MB-231 | 57.65 |

| This compound (4 µM) | MDA-MB-231 | 71.85 |

| This compound (8 µM) | MDA-MB-231 | 77.51 |

Data sourced from MedchemExpress. medchemexpress.com

These initial findings highlight the potential of this compound as a dual-acting agent that can effectively target both the proliferative and survival mechanisms of cancer cells.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H25ClN8O |

|---|---|

Molecular Weight |

452.9 g/mol |

IUPAC Name |

N-[3-[[5-chloro-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrimidin-4-yl]amino]phenyl]acetamide |

InChI |

InChI=1S/C22H25ClN8O/c1-15(32)26-16-4-3-5-17(12-16)27-21-19(23)14-25-22(29-21)28-20-7-6-18(13-24-20)31-10-8-30(2)9-11-31/h3-7,12-14H,8-11H2,1-2H3,(H,26,32)(H2,24,25,27,28,29) |

InChI Key |

GVJLKAACQAJVQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)NC3=NC=C(C=C3)N4CCN(CC4)C |

Origin of Product |

United States |

Mechanistic Dissection of Cdk6/9 in 1 Action at the Molecular Level

Direct Inhibition of CDK6 and CDK9 Enzymatic Activity

Cdk6/9-IN-1 exhibits potent inhibitory activity against both CDK6 and CDK9. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) values, demonstrating its efficacy as a dual inhibitor. Specifically, this compound inhibits CDK6 with an IC50 of 40.5 nM and CDK9 with an IC50 of 39.5 nM medchemexpress.commedchemexpress.comtargetmol.commedchemexpress.comnih.gov. The compound has also shown good selectivity over other CDK isoforms, such as CDK2, with an IC50 greater than 10 μM nih.gov. This dual inhibition profile is central to its observed cellular effects.

Table 1: this compound Enzymatic Inhibition

| Target | IC50 Value |

|---|---|

| CDK6 | 40.5 nM |

Perturbations in Cell Cycle Progression

The inhibition of CDK6 and CDK9 by this compound significantly disrupts normal cell cycle progression. This disruption is primarily mediated through its effects on key regulatory proteins and checkpoints.

Induction of G0/G1 Cell Cycle Arrest

Research indicates that this compound treatment leads to a notable accumulation of cells in the G0/G1 phase of the cell cycle. In experiments conducted with MDA-MB-231 cells, treatment with this compound at concentrations of 4 μM and 8 μM resulted in a dose-dependent increase in the percentage of cells arrested in G0/G1. Specifically, control cells exhibited 57.65% in G0/G1, while cells treated with 4 μM this compound showed 71.85%, and those treated with 8 μM displayed 77.51% in the G0/G1 phase medchemexpress.commedchemexpress.com. This finding aligns with the known role of CDK6 in promoting the G1 to S phase transition tandfonline.comfrontiersin.orgaging-us.comaacrjournals.orglife-science-alliance.org.

Table 2: this compound Induced G0/G1 Cell Cycle Arrest (MDA-MB-231 cells)

| Treatment Condition | Percentage of Cells in G0/G1 Phase |

|---|---|

| Control | 57.65% |

| This compound (4 μM) | 71.85% |

Modulation of Retinoblastoma Protein Phosphorylation Dynamics

CDK6, in complex with D-type cyclins, is a primary regulator of the retinoblastoma protein (Rb) phosphorylation. Hypophosphorylated Rb binds to E2F transcription factors, thereby repressing the transcription of genes essential for S-phase entry tandfonline.comaacrjournals.orgresearchgate.netwikipedia.orgnih.govmdpi.com. Upon mitogenic stimulation, CDK6 phosphorylates Rb, leading to its inactivation and the release of E2F tandfonline.comaacrjournals.orgresearchgate.netwikipedia.orgnih.govmdpi.com. By inhibiting CDK6, this compound prevents the hyperphosphorylation of Rb, thus maintaining its repressive complex with E2F aging-us.commdpi.comrevvity.comresearchgate.net. This sustained Rb-E2F interaction is a critical mechanism underlying the G0/G1 cell cycle arrest induced by the compound.

Downstream Effects on E2F-Dependent Gene Transcription

The sustained binding of Rb to E2F transcription factors, a consequence of CDK6 inhibition by this compound, directly impacts E2F-dependent gene transcription. E2F transcription factors are master regulators of genes involved in DNA replication, cell cycle progression, and DNA repair tandfonline.comaacrjournals.orgresearchgate.netnih.govmdpi.comatlasgeneticsoncology.org. When Rb remains hypophosphorylated, it effectively sequesters E2F, preventing the activation of these crucial S-phase genes. Consequently, this compound's inhibition of CDK6 leads to a downstream repression of E2F-mediated transcription, contributing significantly to the observed cell cycle arrest.

Regulation of Transcriptional Processes via CDK9

CDK9 plays a pivotal role in regulating gene transcription, primarily through its association with the P-TEFb complex and its function in the phosphorylation of RNA Polymerase II (RNAP II).

Inhibition of RNA Polymerase II Phosphorylation

CDK9, as a key component of the P-TEFb complex, is essential for the phosphorylation of the C-terminal domain (CTD) of RNAP II, specifically at serine residues medchemexpress.comnih.govfrontiersin.orgoup.com. This phosphorylation is critical for the transition of RNAP II from a paused state to productive elongation, thereby facilitating gene transcription medchemexpress.comnih.govfrontiersin.org. Inhibitors of CDK9 are known to reduce RNAP II phosphorylation, impacting gene expression medchemexpress.comnih.govtandfonline.comresearchgate.net. Although direct experimental data on this compound's effect on RNAP II phosphorylation is not explicitly detailed in the provided snippets, its potent inhibition of CDK9 strongly suggests that it would similarly impair RNAP II CTD phosphorylation, thereby modulating transcriptional output.

Compound List:

this compound

Cellular Phenotypes and Pathway Modulation Induced by Cdk6/9 in 1

Apoptotic Pathway Activation

Inhibition of CDK6 and CDK9 is a potent inducer of apoptosis, or programmed cell death. nih.govnih.gov Studies on inhibitors targeting these kinases demonstrate a clear capacity to trigger apoptotic pathways in various cell types, particularly in cancer cells. nih.govnih.gov

The mitochondrial, or intrinsic, pathway of apoptosis is significantly engaged following the inhibition of CDK6 and CDK9. mdpi.com A key event in this pathway is the reduction of the mitochondrial membrane potential. researchgate.net Inhibition of CDK9 can lead to the release of cytochrome c from the mitochondria into the cytosol. plos.orgyoutube.com This release is a critical step, as cytochrome c binds to the apoptotic protease activating factor-1 (APAF-1), forming a complex known as the apoptosome. youtube.com The apoptosome then activates the initiator caspase-9, which in turn activates downstream executioner caspases like caspase-3, culminating in cell death. mdpi.complos.orgyoutube.com The regulation of this pathway is tightly controlled by the Bcl-2 family of proteins, and CDK9 inhibition can disrupt the expression of anti-apoptotic members like Bcl-2 and Mcl-1, thereby promoting mitochondrial outer membrane permeabilization. mdpi.comresearchgate.netplos.org

| Pathway Component | Effect of CDK6/9 Inhibition | Key Molecular Events |

|---|---|---|

| General Apoptosis Induction | Increased Apoptosis | Activation of caspases, PARP cleavage. nih.gov |

| Transcriptional Regulation | Downregulation of Anti-Apoptotic Proteins | Decreased levels of Mcl-1 and Bcl-2. nih.govresearchgate.net |

| Mitochondrial Pathway | Activation | Reduced mitochondrial membrane potential, cytochrome c release, caspase-9 activation. mdpi.comresearchgate.netplos.org |

Autophagy Regulation

Autophagy is a cellular degradation and recycling process that can be modulated by CDK6 and CDK9 activity. Inhibition of CDK6 has been demonstrated to evoke autophagy. nih.govtandfonline.com This is evidenced by an increase in the conversion of LC3-I to LC3-II, a key marker of autophagosome formation, and a reduction in the p62 protein, which is typically degraded through autophagy. nih.gov Similarly, CDK9 inhibitors have also been reported to induce autophagy, as indicated by an increase in LC3-II binding to autophagosome membranes. nih.gov This suggests that dual inhibition of CDK6 and CDK9 can serve as a potent stimulus for initiating the autophagic process.

Remodeling of Cellular Metabolism

Targeting CDK6 and CDK9 profoundly alters cellular metabolism, particularly by suppressing the high glycolytic rates often observed in proliferating cancer cells, a phenomenon known as the Warburg effect. nih.govnih.gov

Inhibition of CDK6 and CDK9 directly impacts key regulatory enzymes in the glycolytic pathway. nih.gov

Hexokinase 2 (HK2): The loss of CDK6 function is associated with attenuated expression of Hexokinase 2, the first rate-limiting enzyme in glycolysis. nih.govtandfonline.com Likewise, CDK9 inhibition has been shown to markedly downregulate the expression of HK2. nih.gov

Phosphofructokinase (PFK): CDK6 can directly phosphorylate and inhibit the catalytic activity of 6-phosphofructokinase (PFK1), a crucial rate-limiting enzyme in glycolysis. nih.govnih.gov Therefore, inhibition of CDK6 kinase activity would be expected to increase PFK1 enzymatic activity, altering the flow of glycolytic intermediates. nih.gov

Pyruvate (B1213749) Kinase (PK): Similar to PFK, Pyruvate Kinase M2 (PKM2), the final rate-limiting enzyme of glycolysis, is also a substrate of CDK6. nih.govnih.gov CDK6-mediated phosphorylation inhibits PKM2 activity. nih.gov Consequently, inhibition of CDK6 leads to increased PKM2 enzymatic activity. nih.gov Other studies have also highlighted that cyclin-dependent kinases can be responsible for the phosphorylation of the pyruvate kinase liver isoform (PKL). researchgate.net

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, metabolism, and autophagy, and its activity is linked to CDK6. nih.govtandfonline.com CDK6 can increase the expression of mTOR, leading to the activation of the mTORC1 pathway, which in turn suppresses autophagy and promotes glycolysis. nih.gov Consequently, the loss or inhibition of CDK6 results in attenuated expression and activity of mTORC1. nih.govtandfonline.com This suppression of mTORC1 signaling is a key mechanism through which CDK6 inhibition can induce autophagy and remodel cellular metabolism. nih.govmdpi.com The mTORC1 pathway integrates various signals, including those from growth factors and amino acids, to control fundamental cellular processes like lipid synthesis and glucose metabolism. researchgate.nettmc.edu

| Process/Pathway | Effect of CDK6/9 Inhibition | Specific Molecular Targets/Events |

|---|---|---|

| Autophagy | Induced | Increased LC3-II formation, decreased p62 levels. nih.govnih.gov |

| Glycolysis | Suppressed/Altered | Decreased expression of HK2; increased enzymatic activity of PFK1 and PKM2. nih.govnih.govnih.gov |

| mTORC1 Signaling | Suppressed | Attenuated expression and activity of the mTORC1 complex. nih.govtandfonline.com |

Influence on Biosynthetic Pathways (e.g., Pentose (B10789219) Phosphate (B84403), Serine)

Inhibition of CDK6 by a compound like CDK6/9-IN-1 is expected to significantly impact cellular metabolism, particularly key biosynthetic pathways such as the pentose phosphate pathway (PPP) and serine biosynthesis. Research has shown that the Cyclin D3-CDK6 complex can phosphorylate and consequently inhibit the activity of pivotal glycolytic enzymes, including 6-phosphofructokinase (PFKP) and pyruvate kinase M2 (PKM2). nih.govfrontiersin.org This inhibition redirects glucose-derived carbon into the PPP and serine synthesis pathways. nih.gov Therefore, inhibiting CDK6 would be predicted to reverse this effect, potentially leading to a decreased flow of metabolites through these pathways.

The PPP is crucial for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for producing precursors for nucleotide synthesis. nih.gov The serine biosynthesis pathway also contributes to NADPH production and provides precursors for glutathione (B108866), a key antioxidant. nih.gov By inhibiting CDK6, this compound would likely reduce the shunting of glycolytic intermediates into these pathways, leading to decreased production of NADPH and glutathione. nih.gov This could, in turn, increase cellular levels of reactive oxygen species (ROS) and induce apoptosis in cancer cells that rely on this metabolic wiring for survival. nih.gov

While direct studies on this compound are not available, the table below summarizes the expected impact based on CDK6 inhibition research.

| Metabolic Pathway | Key Enzymes Modulated by CDK6 | Predicted Effect of this compound Inhibition | Cellular Consequence |

| Pentose Phosphate Pathway (PPP) | PFKP, PKM2 | Decreased flux | Reduced NADPH and nucleotide precursor production |

| Serine Biosynthesis | PFKP, PKM2 | Decreased flux | Reduced glutathione precursor and NADPH production |

CDK9's primary role is in transcriptional regulation, and its inhibition can lead to broad changes in gene expression, which may indirectly affect metabolic pathways by altering the expression of metabolic enzymes. nih.gov However, the direct and more pronounced effect on the pentose phosphate and serine pathways is anticipated to be mediated through the inhibition of CDK6.

Impact on Cellular Differentiation and Development

The dual inhibition of CDK6 and CDK9 by this compound is poised to have significant effects on cellular differentiation and development, particularly within the hematopoietic system.

CDK6 plays a crucial, often kinase-independent, role in blocking myeloid differentiation. nih.govnih.gov It has been shown to interfere with the DNA binding of Runx1 and its interaction with C/EBPα, a key transcription factor for granulocytic differentiation. nih.gov Downregulation of CDK6 is a necessary step for terminal myeloid differentiation to proceed. nih.govmdpi.com Therefore, the inhibition of CDK6 by this compound is expected to promote myeloid differentiation. In the context of acute myeloid leukemia (AML) with MLL rearrangements, where CDK6 is a direct target of the fusion proteins, its inhibition has been shown to overcome the differentiation block. mdpi.com

CDK6 is a key regulator of hematopoietic stem cell (HSC) activation and quiescence. nih.govashpublications.org While it is involved in cell cycle progression, it also has kinase-independent functions in maintaining HSCs. ashpublications.orgoegho.at Loss of CDK6 can impair HSC self-renewal and repopulation capacity. nih.gov Interestingly, inhibition of CDK6's kinase activity has been shown to enhance the long-term functionality and repopulation capability of HSCs, suggesting that the kinase-dependent and -independent roles of CDK6 in HSCs can be uncoupled. ashpublications.org By inhibiting the kinase activity of CDK6, this compound could potentially enhance the fitness of HSCs.

The table below outlines the documented roles of CDK6 in hematopoietic cells and the inferred effects of this compound.

| Cell Type | Role of CDK6 | Predicted Effect of this compound Inhibition |

| Myeloid Progenitors | Inhibits terminal differentiation | Promotes myeloid differentiation |

| Hematopoietic Stem Cells (HSCs) | Regulates activation and quiescence | May enhance HSC fitness and long-term functionality |

Both CDK6 and CDK9 are important for T-cell function. CDK6 and Cyclin D3 are key players in hematopoietic stem cell proliferation and their commitment to the T-cell lineage. aacrjournals.org While CDK6 is involved in T-cell development, its intrinsic role in mature T-cell responses is complex. nih.gov CDK4/6 inhibitors have been shown to enhance T-cell-mediated anti-tumor immunity, in part by increasing the nuclear levels and transcriptional activity of NFAT proteins, which are critical for T-cell activation. aacrjournals.org

CDK9 is also crucial for T-cell activation. Upon T-cell stimulation, CDK9 is assembled with its cyclin partners and is recruited to T-cell responsive genes to activate their transcription. researchgate.net Therefore, inhibition of CDK9 by this compound would be expected to suppress T-cell activation and effector functions. The dual inhibition of CDK6 and CDK9 could thus have a complex and potentially counteracting effect on T-cell immunity, with CDK6 inhibition potentially boosting some aspects of T-cell activity while CDK9 inhibition would likely be immunosuppressive.

CDK6 has been identified as a regulator of the primordial-to-primary follicle transition in the ovary. nih.govnih.gov Inhibition of CDK6 has been shown to reduce the activation of primordial follicles, indicating that cell cycle regulation is an essential component of ovarian follicle development. nih.govresearchgate.net Therefore, treatment with this compound could potentially impact fertility by modulating the rate of follicular activation. The role of CDK9 in this specific developmental process is less clear, though its general function in transcription suggests it could also play a part.

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in both normal development and in tumor progression. CDK6 has been shown to have a kinase-independent role in promoting angiogenesis through the transcriptional regulation of Vascular Endothelial Growth Factor A (VEGF-A). h1.conih.govnih.gov Inhibition of CDK6 can, therefore, be expected to have anti-angiogenic effects by reducing the production of this key pro-angiogenic factor. nih.gov

CDK9 inhibitors have also been reported to inhibit the formation of capillary networks by endothelial cells, an effect that can be rescued by recombinant VEGF. nih.gov Additionally, CDK9 inhibition can suppress the expression of intercellular adhesion molecule-1 (ICAM-1), which is important for endothelial cell activity and their interaction with tumor cells. nih.gov

Therefore, a dual inhibitor like this compound, by targeting both CDK6 and CDK9, would be predicted to have a potent anti-angiogenic effect through at least two mechanisms: reducing the expression of VEGF-A (via CDK6 inhibition) and directly inhibiting endothelial cell function (via CDK9 inhibition).

Preclinical Evaluation of Cdk6/9 in 1 in Disease Models

Efficacy in Suppressing Tumor Proliferation in Xenograft Models

In vivo studies are crucial for determining the therapeutic potential of a novel compound. Cdk6/9-IN-1 has been evaluated in a xenograft mouse model, where it demonstrated a significant inhibition of tumor growth. genesandcancer.com This suggests that the compound is bioavailable and can exert its anti-tumor effects in a complex biological system. While specific quantitative data on tumor growth inhibition percentages for this compound are not extensively detailed in publicly available literature, the efficacy of targeting CDK6 and CDK9 in xenograft models is a well-established concept. For instance, other CDK9 inhibitors have been shown to significantly reduce tumor volumes in xenograft models of esophageal adenocarcinoma when combined with radiation. researchgate.net Similarly, CDK4/6 inhibitors have shown efficacy in suppressing tumor growth in various xenograft models, including those for breast cancer and glioblastoma. elsevierpure.comnih.gov The dual inhibition of both CDK6 and CDK9 by this compound is hypothesized to provide a robust anti-tumor response in vivo by simultaneously controlling cell cycle progression and transcription.

Assessment in Diverse Cancer Cell Lines (e.g., Breast, Colon, Lung, Hematological, Cervical, Melanoma, Urothelial)

The in vitro activity of this compound has been assessed across a variety of cancer cell lines, revealing its potential for broad applicability. The compound's efficacy is typically measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Notably, this compound has shown potent activity against hematological cancer cell lines. For the human Jurkat cell line, which is derived from a T-cell leukemia, the compound exhibited an IC50 value of 4.01 μM. genesandcancer.com In the context of breast cancer, treatment of MDA-MB-231 cells with this compound resulted in G0/G1 cell cycle arrest. genesandcancer.com

Table 1: Reported In Vitro Activity of this compound

| Cell Line | Cancer Type | Metric | Value |

|---|---|---|---|

| Jurkat | T-cell Leukemia | IC50 | 4.01 μM genesandcancer.com |

Investigation of Synergistic Therapeutic Combinations

To enhance therapeutic outcomes and overcome potential resistance mechanisms, this compound is being investigated in combination with other anti-cancer strategies. The rationale for these combinations is based on the complementary mechanisms of action of the different therapies.

Integration with Conventional Therapies (e.g., Radiotherapy)

The combination of CDK inhibitors with radiotherapy is a promising strategy. Radiotherapy primarily induces cell death through DNA damage, and its efficacy can be enhanced by agents that interfere with DNA repair or cell cycle progression. CDK inhibitors can arrest cancer cells in specific phases of the cell cycle, rendering them more susceptible to the effects of radiation. nih.gov Preclinical models have shown synergistic effects between radiotherapy and CDK4/6 inhibitors in various cancers. nih.govaacrjournals.org Specifically, CDK9 inhibition has been demonstrated to sensitize esophageal adenocarcinoma cells to radiation, leading to reduced tumor volumes in patient-derived xenograft models. researchgate.net Given that this compound targets both CDK6 and CDK9, it is plausible that it could act as a potent radiosensitizer, enhancing the efficacy of radiotherapy in solid tumors.

Complementary Targeting of Key Signaling Nodes (e.g., YAP1 Pathway)

The Yes-associated protein 1 (YAP1) pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in the development and progression of various cancers. There is emerging evidence of crosstalk between the YAP1 pathway and CDK activity. Oncogenic YAP has been shown to shorten the G1 phase of the cell cycle through increased CDK4/6 activity, leading to replication stress that can be therapeutically exploited. nih.gov This suggests that in cancers driven by YAP1 activation, the inhibition of CDK4/6 could be a particularly effective strategy. Furthermore, YAP1 activation has been identified as a mechanism of resistance to some targeted therapies, and in such cases, combining a YAP1 inhibitor with a CDK inhibitor could be a rational approach to overcome resistance. nih.gov The investigation of this compound in combination with YAP1 pathway inhibitors could therefore represent a novel and effective therapeutic strategy for a subset of difficult-to-treat cancers.

Mechanisms of Acquired Resistance to Cdk4/6 and Dual Cdk6/9 Inhibition

Intrinsic and Acquired Alterations in Cell Cycle Regulators

Resistance to CDK4/6 or CDK6/9 inhibition frequently arises from genetic or epigenetic changes within the cell cycle machinery itself. These alterations can pre-exist (intrinsic resistance) or develop during treatment (acquired resistance), ultimately reactivating the pathway or engaging alternative components to bypass the inhibitor's effects.

The retinoblastoma protein (RB) is the primary substrate and key downstream target of the CDK4/6-cyclin D complex. Its functional loss is one of the most well-established mechanisms of resistance to CDK4/6 inhibitors. In a functional state, RB binds to the E2F family of transcription factors, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Phosphorylation of RB by CDK4/6 causes it to release E2F, allowing cell cycle progression.

When RB function is lost, E2F transcription factors are constitutively active, leading to unchecked cell cycle progression that is no longer dependent on CDK4/6 activity. This loss of function can occur through various genomic alterations, including mutations, heterozygous or homozygous deletions of the RB1 gene, or promoter methylation. Studies have identified acquired RB1 mutations in tumors from patients whose disease progressed after treatment with CDK4/6 inhibitors. While some larger clinical studies have found that RB1 mutations are present in a relatively small percentage of resistant cases, suggesting other mechanisms are also prevalent, its role as a driver of resistance is well-validated.

Table 1: Research Findings on RB1 Dysfunction in CDK4/6 Inhibitor Resistance

| Finding | Model/Study Type | Implication for Resistance | Reference(s) |

| Loss of RB implicated as a driver of resistance in multiple preclinical studies. | Preclinical cell line models | Loss of RB's inhibitory influence on E2F leads to unregulated cellular progression to S-phase. | |

| Acquired alterations in RB1 identified at the time of progression via ctDNA sequencing. | Patient-derived circulating tumor DNA | Demonstrates that RB1 mutations can be acquired under the selective pressure of therapy. | |

| New RB1 mutations identified in tumors that progressed after CDK4/6 inhibitor treatment. | Patient tumor genotyping | Supports the role of RB1 mutations in clinical resistance. | |

| RB1 loss of heterozygosity (LOH) is significantly associated with intrinsic resistance. | Preclinical models and patient samples | Pre-existing RB1 LOH may predispose tumors to developing resistance. | |

| Inhibition of Aurora kinase A/B shows synthetic lethality with RB1 deficiency. | Breast and small-cell lung cancer cell lines | Suggests a potential therapeutic strategy for RB1-null resistant tumors. |

A direct mechanism to overcome the inhibition of a kinase is to increase its expression, and this is observed with CDK6 in the context of resistance. Studies using cell line models have shown that prolonged exposure to a CDK4/6 inhibitor can lead to the emergence of resistant clones that harbor amplification of the CDK6 gene. This amplification results in a significant increase in CDK6 protein expression.

The overexpression of CDK6 can saturate the inhibitor, leading to a reduced response of downstream targets like RB and thereby promoting continued cell proliferation. Research has confirmed that enforced overexpression of CDK6 is sufficient to confer drug resistance, while conversely, the knockdown of CDK6 in these resistant cells can restore drug sensitivity. Beyond its direct role in the cell cycle, CDK6 overexpression has also been linked to a reduction in the expression of the estrogen receptor (ER) and progesterone (B1679170) receptor (PR), diminishing the cell's responsiveness to anti-estrogen therapies that are often co-administered with CDK inhibitors.

Table 2: Key Findings on CDK6 Amplification and Overexpression

| Finding | Model System | Effect on Resistance | Reference(s) |

| Acquired amplification of the CDK6 kinase found in cell lines after prolonged exposure to a CDK4/6 inhibitor. | Breast cancer cell lines | Increased CDK6 expression and reduced response of phospho-Rb to the inhibitor. | |

| Enforced overexpression of CDK6 was sufficient to mediate drug resistance. | Breast cancer cell lines | Confirms CDK6 overexpression as a direct cause of resistance. | |

| Knockdown of CDK6 restored drug sensitivity in resistant cells. | Breast cancer cell lines | Highlights CDK6 as a critical node for maintaining the resistant phenotype. | |

| CDK6 overexpression led to reduced expression of ER and PR. | Breast cancer cell lines | Suggests a mechanism for developing concurrent resistance to endocrine therapy. | |

| Loss of the FAT1 tumor suppressor was implicated in promoting the elevation of CDK6 expression. | Preclinical studies | Provides an upstream mechanism that can lead to CDK6-mediated resistance. |

The cell cycle possesses inherent redundancy. While the Cyclin D-CDK4/6 complex is a primary driver of G1 progression, the Cyclin E-CDK2 complex acts as a parallel pathway that can also phosphorylate RB and promote entry into the S phase. Upregulation of this pathway is a key mechanism for bypassing the G1 checkpoint block imposed by CDK4/6 or CDK6/9 inhibitors.

Activation of the Cyclin E-CDK2 axis makes cell cycle progression independent of CDK4/6 activity. This can occur through several alterations, including the amplification of the genes encoding Cyclin E1 (CCNE1) or Cyclin E2 (CCNE2), or the overexpression of CDK2. For instance, CCNE1 gene amplification has been identified i

Non-Cell Cycle Dependent Resistance Mechanisms

Genetic Alterations in Upstream Signaling Components (e.g., RAS, AKT1, FAT1)

Acquired resistance to CDK4/6 inhibitors can be driven by genetic alterations in key upstream signaling pathways that bypass the need for CDK4/6 activity for cell cycle progression. Whole-exome sequencing of tumors with exposure to CDK4/6 inhibitors has revealed several candidate resistance mechanisms, including activating alterations in genes such as RAS and AKT1. researchgate.net These mutations can hyperactivate parallel signaling cascades, like the PI3K/AKT/mTOR and RAS/MAPK pathways, which ultimately converge to promote cell cycle entry, thus diminishing the cell's reliance on the CDK4/6-Cyclin D axis.

Another significant genetic alteration implicated in resistance is the loss-of-function mutation in the FAT1 tumor suppressor gene. researchgate.netnih.gov FAT1 is a member of the cadherin superfamily and plays a role in cell-cell adhesion and signaling. In a genomic analysis of estrogen receptor-positive (ER+) breast cancers treated with CDK4/6 inhibitors, loss-of-function mutations affecting FAT1 were linked to drug resistance. nih.gov These mutations are found in approximately 6% of metastatic ER+ breast cancers. researchgate.net

The mechanism by which FAT1 loss promotes resistance involves the Hippo signaling pathway. researchgate.netnih.gov Loss of FAT1 function leads to the accumulation of the transcriptional co-activators YAP and TAZ, which are key components of the Hippo pathway. These factors then translocate to the nucleus and bind to the promoter of the CDK6 gene, leading to its marked transcriptional upregulation. nih.gov The resulting overexpression of CDK6 can overcome the inhibitory effects of CDK4/6 inhibitors, restoring cell cycle progression and driving resistance. researchgate.net Critically, the suppression of this elevated CDK6 has been shown to restore sensitivity to CDK4/6 inhibitors in preclinical models. nih.gov

| Gene | Type of Alteration | Consequence | Pathway Implicated | Reference |

| RAS | Activating Mutation | Hyperactivation of downstream signaling | RAS/MAPK | researchgate.net |

| AKT1 | Activating Mutation | Hyperactivation of downstream signaling | PI3K/AKT/mTOR | researchgate.net |

| FAT1 | Loss-of-function Mutation | Marked elevation of CDK6 expression | Hippo Pathway | researchgate.netnih.gov |

Overexpression of Aurora Kinase A (AURKA)

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and spindle formation. nih.gov Its overexpression has been identified as a mechanism of resistance to CDK4/6 inhibitors. aacrjournals.org Low-level copy number gains in the AURKA gene have been implicated in promoting resistance in tumor samples, and its constitutive overexpression has been shown to provoke resistance in laboratory settings. aacrjournals.org

The amplification and overexpression of AURKA are observed in various human cancers, including breast cancer. nih.gov In the context of CDK4/6 inhibitor resistance, AURKA may provide a bypass mechanism for cell cycle control. For instance, some studies suggest that Aurora kinase A/B inhibition can be synthetically lethal in cells with a deficiency in the retinoblastoma protein (RB1), which is a key target of CDK4/6. nih.gov This suggests that in tumors that have lost RB1 function as a resistance mechanism, targeting Aurora kinases could be a viable therapeutic strategy. nih.gov

Clinical data supports the role of AURKA in treatment outcomes. In a large cohort of patients with HR+ metastatic breast cancer, those whose tumors had either high- or low-level AURKA amplifications experienced inferior progression-free survival when treated with CDK4/6 inhibitors compared to patients with no AURKA amplification. aacrjournals.org This finding highlights AURKA amplification as a potential predictive biomarker for decreased sensitivity to this class of drugs. aacrjournals.org

| Alteration | Cellular Process | Implication for CDK4/6i Resistance | Clinical Finding | Reference |

| AURKA Overexpression/Amplification | Mitotic progression, centrosome maturation, spindle formation | Provides a bypass mechanism for cell cycle control, potentially independent of the CDK4/6-RB1 axis. | Associated with inferior progression-free survival in patients treated with CDK4/6 inhibitors. | nih.govaacrjournals.org |

Role of Specific Transcription Factors and MicroRNAs (e.g., c-Myc, miR-29b-3p)

c-Myc: The transcription factor c-Myc is a proto-oncogene that regulates a wide array of genes involved in cell growth, proliferation, and metabolism. embopress.org Amplification and overexpression of MYC have been demonstrated to confer resistance to CDK4/6 inhibitors in various cancer cell types, including bladder, prostate, and breast cancer. repec.orgdoaj.orgnih.gov Upon treatment with CDK4/6 inhibitors, a metabolic reprogramming occurs, which is associated with an accumulation of the c-Myc protein. embopress.org This accumulation drives adaptations such as increased glutamine metabolism and activation of the mTOR pathway, which help cancer cells tolerate the drug. embopress.org

Mechanistically, c-Myc can induce resistance by promoting the degradation of the retinoblastoma protein (RB1). repec.orgdoaj.orgnih.gov c-Myc binds to the promoter of the E3 ubiquitin ligase KLHL42, enhancing its transcription. repec.org The increased levels of KLHL42 then lead to the ubiquitination and subsequent degradation of both phosphorylated and total pRB1, resulting in RB1 deficiency. repec.orgnih.gov Since pRB1 is the primary target of CDK4/6 inhibitors, its loss renders the inhibitors ineffective. repec.org

miR-29b-3p: MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally. mdpi.com Their dysregulation is frequently associated with tumor progression and drug resistance. mdpi.com The microRNA miR-29b-3p has been identified as a key modulator of sensitivity to CDK4/6 inhibitors. mdpi.comnih.gov Studies have shown that downregulation of miR-29b-3p expression is associated with resistance to the CDK4/6 inhibitor palbociclib. mdpi.com

The primary mechanism through which miR-29b-3p influences sensitivity is by directly targeting and negatively regulating the expression of CDK6. nih.govresearchgate.net In palbociclib-sensitive breast cancer cells, treatment with the inhibitor leads to an upregulation of miR-29b-3p. nih.gov Conversely, overexpression of miR-29b-3p can re-sensitize resistant breast cancer cells to palbociclib, while a decrease in its levels can induce resistance in previously sensitive cells. nih.gov This interplay forms a c-Myc/miR-29b-3p/CDK6 axis, where these molecules interact to control cell cycle progression and response to therapy. nih.govencyclopedia.pub

| Molecule | Type | Role in Resistance | Mechanism of Action | Reference |

| c-Myc | Transcription Factor | Promotes Resistance | Induces degradation of pRB1 by upregulating the E3 ubiquitin ligase KLHL42. Drives metabolic reprogramming. | embopress.orgrepec.orgdoaj.orgnih.gov |

| miR-29b-3p | microRNA | Downregulation Promotes Resistance | Directly targets and negatively regulates CDK6 mRNA. Overexpression can re-sensitize cells to CDK4/6 inhibitors. | mdpi.comnih.govresearchgate.net |

Structure Activity Relationship Sar and Rational Design of Cdk6/9 Inhibitors

Principles Guiding Dual CDK6/9 Inhibitor Design

The rationale for designing dual CDK6 and CDK9 inhibitors stems from the distinct but complementary roles these kinases play in cancer biology. CDK6 is a key regulator of the G1-S phase transition of the cell cycle, while CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which regulates transcriptional elongation. nih.govmdpi.com The simultaneous inhibition of both pathways—cell proliferation via CDK6 and the transcription of anti-apoptotic proteins via CDK9—is expected to produce a synergistic anti-tumor effect and potentially reduce the toxicity associated with single-target inhibition. nih.gov

Scaffold Hopping and Bioisosterism: Starting from a known kinase inhibitor scaffold, medicinal chemists use strategies like bioisosteric replacement and scaffold hopping to modify the core structure. acs.orgnih.gov This allows for the exploration of new chemical space and the optimization of interactions within the ATP-binding sites of both CDK6 and CDK9.

Structure-Based Design: Utilizing X-ray co-crystal structures of inhibitors bound to various CDKs, designers can identify key interactions and targetable sub-pockets. nih.govchemrxiv.org For a dual CDK6/9 inhibitor, the goal is to identify a chemical scaffold that can favorably interact with conserved residues in both targets while potentially avoiding interactions that would lead to high affinity for off-target kinases like CDK2 or CDK4.

Exploiting Hydrophilic and Hydrophobic Regions: The design strategy often includes modifications to explore additional hydrogen bond interactions with hydrophilic residues or to optimize van der Waals forces within hydrophobic regions of the inner kinase pockets of both CDK6 and CDK9. nih.govresearchgate.net

Ligand-Protein Interaction Analysis within CDK ATP-Binding Sites

The ATP-binding site of CDKs is a cleft located between the N-terminal and C-terminal lobes of the kinase. researchgate.net An effective ATP-competitive inhibitor must form a specific network of interactions within this site to achieve high potency.

Key Interactions in the CDK6 ATP-Binding Site:

Hinge Region: This region connects the two lobes of the kinase, and its backbone is a critical anchoring point for most kinase inhibitors. Inhibitors typically form one or more hydrogen bonds with the backbone amine or carbonyl groups of residues in this region, such as Val101 in CDK6, mimicking the binding pattern of the adenine moiety of ATP. researchgate.nettandfonline.com

Hydrophobic Pockets: The site contains hydrophobic regions that accommodate the core scaffold of the inhibitor. Key residues lining these pockets in CDK6 include Ile19, Val27, Val77, and Leu152. researchgate.netnih.gov

Polar Interaction Sites: Specific polar residues provide opportunities for additional hydrogen bonds that enhance potency and selectivity. In CDK6, key residues like Lys43 and the catalytically important Asp163 are often involved in these interactions. researchgate.netnih.gov

Allosteric Networks and Conformational Selectivity in CDK4 and CDK6

Despite their high sequence and structural similarity, CDK4 and CDK6 exhibit distinct functional roles and can be selectively inhibited. nih.govbiorxiv.org This selectivity is often not achieved by targeting obvious differences in the direct ATP-binding site but rather by exploiting subtle variations in their conformational dynamics and allosteric networks. biorxiv.orgbiorxiv.org Resistance to some CDK4/6 inhibitors has been linked specifically to the overexpression of CDK6, underscoring the need for a deeper understanding of the differences between these two kinases. nih.govbiorxiv.org

Recent research has revealed that CDK4 and CDK6 possess distinct allosteric networks that connect different functional regions of the kinases. nih.govresearchgate.net Key findings include:

Differential Loop Dynamics: CDK4 has a longer β3-αC loop compared to CDK6. biorxiv.org This results in weaker allosteric coupling between the cyclin-binding αC-helix and the ATP-positioning G-loop in CDK4. biorxiv.org In contrast, the shorter loop in CDK6 creates stronger coupling and a more rigid, catalytically efficient structure. nih.govbiorxiv.org This difference in flexibility can be exploited to design inhibitors that favor the conformational state of one kinase over the other.

C-Terminus Regulation: The C-terminal region of CDK6, which is more extended than in CDK4, plays an allosteric role by stabilizing the regulatory R-spine, which enhances its catalytic activity. biorxiv.org

Targetable "Sweet Spots": A sequential difference in the αD-helix motif between CDK4 and CDK6 has been identified as a targetable "sweet spot" that influences binding selectivity. nih.govchemrxiv.org By designing molecules with side chains that can specifically interact with the αD-helix motif in one kinase but not the other, selectivity can be achieved. For example, incorporating a 1,4-trans-cyclohexanediamine side chain has been shown to promote interactions with CDK4 over CDK6. nih.govchemrxiv.org

These findings suggest that achieving CDK6 selectivity over CDK4, a critical feature for a targeted Cdk6/9-IN-1 inhibitor, relies on a sophisticated design that accounts for the unique dynamic and allosteric properties of the target kinase.

Comparative Analysis of Inhibitor Selectivity Profiles Across CDK Family Members

A crucial step in the development of any kinase inhibitor is to determine its selectivity profile across the human kinome. For a dual CDK6/9 inhibitor, the ideal profile is high potency against the intended targets (CDK6 and CDK9) and low activity against other kinases, especially closely related CDK family members like CDK1, CDK2, and CDK4. This minimizes off-target effects and potential toxicities. nih.gov

The selectivity is quantified by comparing the half-maximal inhibitory concentration (IC50) or binding affinity (Kd) values for the compound against a panel of kinases. A compound is considered selective if there is a significant differential (often 100-fold or more) in potency between the intended targets and other kinases.

Below is an illustrative data table representing a desirable selectivity profile for a hypothetical dual CDK6/9 inhibitor.

| Kinase Target | IC50 (nM) | Selectivity vs. CDK6 | Notes |

| CDK6/CycD3 | 5 | - | Primary Target |

| CDK9/CycT1 | 12 | 2.4-fold | Primary Target |

| CDK4/CycD1 | 550 | 110-fold | High selectivity over CDK4 is desired. |

| CDK1/CycB | >1000 | >200-fold | Low activity against the key G2/M kinase. |

| CDK2/CycA | 850 | 170-fold | Low activity against a key G1/S kinase. |

| CDK7/CycH | >1000 | >200-fold | Low activity against the CDK-activating kinase. |

Data are representative and for illustrative purposes.

This profile demonstrates potent inhibition of CDK6 and CDK9 with excellent selectivity against other major cell cycle CDKs. Achieving such a profile requires the successful application of the design principles, ligand interaction analysis, and exploitation of conformational differences outlined in the preceding sections. Comprehensive cellular target engagement and selectivity profiling are essential to validate that the biochemical selectivity translates to a specific mechanism of action in a biological context. chemrxiv.org

Future Directions in Cdk6/9 in 1 Research

Deeper Elucidation of CDK6 Kinase-Independent Functions

Recent research has unveiled that CDK6 possesses critical functions independent of its catalytic kinase activity, a revelation that has profound implications for the development and application of inhibitors like CDK6/9-IN-1. These non-canonical roles are primarily centered on transcriptional regulation, influencing processes from tumor angiogenesis to immune cell differentiation.

A key kinase-independent function of CDK6 is its role as a transcriptional regulator. nih.govresearchgate.net Studies have shown that CDK6 can be part of a transcription complex that induces the expression of genes such as the pro-angiogenic factor VEGF-A and the tumor suppressor p16INK4a. nih.govresearchgate.netnih.gov This function is significant because it directly links the cell cycle machinery to the development of a tumor's blood supply, a critical step in cancer progression. nih.govresearchgate.netnih.gov The transcriptional activity of CDK6 has been observed to be independent of its cyclin D binding partner in the case of VEGF-A expression. nih.gov This suggests that inhibitors designed solely to block the ATP-binding pocket might not fully abrogate the oncogenic contributions of CDK6.

Furthermore, these kinase-independent activities are not limited to cancer. CDK6 plays a role in the differentiation of various cell types, including T cells, where it acts as an inhibitor of differentiation. wikipedia.org This function is unique to CDK6 and is not shared by its close homolog CDK4, despite their high degree of amino acid identity. wikipedia.org Kinase-inactivated CDK6 has also been shown to preserve the long-term functionality of adult hematopoietic stem cells, highlighting a role in balancing quiescence, proliferation, and self-renewal. researchgate.net In the context of neocortical development, a kinase-independent function of CDK6 promotes the expansion of outer radial glia, which is crucial for proper brain folding. pnas.org

These findings underscore the need for future research on this compound to consider these non-catalytic functions. A deeper understanding of how this compound modulates the transcriptional and developmental roles of CDK6 will be crucial for predicting its full range of biological effects and for designing next-generation inhibitors that can target both the kinase-dependent and -independent activities of CDK6.

Advanced Structural and Computational Modeling for Inhibitor Design

The high degree of conservation in the ATP-binding pocket among cyclin-dependent kinases presents a significant challenge in designing selective inhibitors. nih.govrsc.org Future advancements in the development of this compound and other related inhibitors will heavily rely on sophisticated structural and computational modeling techniques to achieve higher potency and selectivity.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a cornerstone of modern inhibitor development. nih.govnih.govacs.org By analyzing the crystal structures of CDK6 and CDK9, researchers can identify subtle differences in their ATP-binding sites that can be exploited for selective targeting. chemrxiv.org For instance, in silico modeling can help in designing small molecules that specifically interact with unique amino acid residues or conformations within the target kinases. chemrxiv.orgacs.org This approach has been successfully used to develop highly selective inhibitors for other CDKs by targeting specific motifs, such as the αD-helix, which differs between CDK4 and CDK6. chemrxiv.org

Computational approaches like molecular docking, pharmacophore modeling, and molecular dynamics simulations are becoming increasingly integral to the drug discovery process. nih.govmdpi.comscispace.comarxiv.org These methods allow for the virtual screening of large compound libraries to identify potential hits, predict their binding modes, and estimate their binding affinities. mdpi.com Molecular dynamics simulations, in particular, can provide insights into the dynamic nature of protein-inhibitor interactions, revealing intermittent hydrogen bonds and the role of water molecules in the binding pocket, which are often not captured by static crystal structures. scispace.comarxiv.org

Strategies to Mitigate and Overcome Therapeutic Resistance

The emergence of therapeutic resistance is a major obstacle in cancer treatment, and inhibitors of CDKs are no exception. spandidos-publications.com As this compound and similar compounds advance, it is imperative to proactively investigate mechanisms of resistance and develop strategies to overcome them. Resistance to CDK inhibitors can be broadly categorized into cell cycle-specific and non-specific mechanisms. spandidos-publications.comnih.gov

Cell cycle-specific resistance often involves alterations in the core cell cycle machinery. This can include the loss of the retinoblastoma (RB) tumor suppressor, a key downstream target of CDK4/6, or the amplification of genes like CCNE1 (encoding Cyclin E1) and CDK2, which provide a bypass pathway for cell cycle progression. nih.govnih.goviiarjournals.org Overexpression of CDK6 itself can also contribute to resistance. frontiersin.org

Non-specific resistance mechanisms frequently involve the activation of parallel signaling pathways that can drive cell proliferation independently of the CDK4/6-RB axis. iiarjournals.org The PI3K/AKT/mTOR and RAS/MEK/ERK pathways are commonly implicated in resistance to CDK4/6 inhibitors. nih.govnih.gov Mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to the activation of the PI3K/AKT/mTOR pathway, reducing the reliance on CDK4/6 for cell cycle progression. nih.govfrontiersin.org

To counter these resistance mechanisms, several strategies are being explored. One promising approach is the use of combination therapies. nih.gov Combining CDK6/9 inhibitors with agents that target the bypass pathways, such as PI3K, AKT, or mTOR inhibitors, has shown synergistic effects in preclinical models and is being investigated in clinical trials. frontiersin.org For example, the combination of a PI3K inhibitor with endocrine therapy has demonstrated efficacy in patients with PIK3CA-mutated breast cancer that has become resistant to CDK4/6 inhibitors. frontiersin.org

Another strategy is the development of next-generation inhibitors that can target the resistant kinases or have a broader spectrum of activity. For instance, a dual CDK4/9 inhibitor has been shown to be effective in models of resistance to CDK4/6 inhibitors, suggesting that targeting CDK9 may help overcome resistance. aacrjournals.org Additionally, the development of CDK degraders, such as proteolysis-targeting chimeras (PROTACs), offers a novel approach to eliminate the target protein entirely, which may be more effective than simply inhibiting its kinase activity. rsc.orgnih.gov

A summary of key resistance mechanisms and potential mitigation strategies is presented in the table below.

| Resistance Mechanism | Molecular Alteration | Potential Mitigation Strategy |

| Cell Cycle-Specific | Loss of RB1 function | Targeting downstream pathways (e.g., mitotic kinases) |

| Amplification of CCNE1 or CDK2 | Combination with CDK2 inhibitors | |

| Overexpression of CDK6 | Development of more potent CDK6 inhibitors or degraders | |

| Non-Specific | Activation of PI3K/AKT/mTOR pathway | Combination with PI3K, AKT, or mTOR inhibitors |

| Activation of RAS/MEK/ERK pathway | Combination with MEK inhibitors | |

| Upregulation of FGFR signaling | Combination with FGFR inhibitors |

Exploration of Novel Therapeutic Applications Beyond Oncology

While the primary focus of CDK inhibitor development has been on cancer, the fundamental role of CDKs in cell cycle regulation and transcription suggests that their inhibition could be beneficial in a range of other diseases. delveinsight.comascopost.com Future research on this compound should therefore explore its therapeutic potential beyond the confines of oncology.

The anti-proliferative effects of CDK inhibitors could be harnessed to treat non-cancerous proliferative disorders. For instance, conditions characterized by excessive cell growth, such as certain benign tumors or hyperproliferative skin disorders, may be amenable to treatment with CDK inhibitors.

Furthermore, the emerging roles of CDK6 and CDK9 in modulating the immune system open up possibilities for their use in immunology and inflammation. As mentioned, CDK6 has a kinase-independent role in T cell differentiation. wikipedia.org By influencing the development and function of immune cells, CDK6/9 inhibitors could potentially be used to treat autoimmune diseases or to modulate the immune response in the context of organ transplantation. Recent studies have also indicated that CDK inhibitors can enhance anti-tumor immune responses, providing a rationale for their combination with immunotherapies. nih.gov

The involvement of CDKs in neurological processes also presents an intriguing area for future investigation. For example, the kinase-independent function of CDK6 in promoting the expansion of outer radial glia during brain development suggests a potential role for CDK6 modulation in neurodevelopmental disorders. pnas.org

The table below outlines some potential non-oncological applications for CDK6/9 inhibitors.

| Therapeutic Area | Potential Application | Rationale |

| Immunology | Autoimmune diseases | Modulation of T cell differentiation and function |

| Organ transplantation | Suppression of immune cell proliferation to prevent rejection | |

| Dermatology | Psoriasis and other hyperproliferative skin disorders | Inhibition of keratinocyte proliferation |

| Neurology | Neurodevelopmental disorders | Modulation of neural progenitor cell expansion |

The exploration of these novel therapeutic applications will require extensive preclinical research to establish proof-of-concept and to understand the specific roles of CDK6 and CDK9 in these different disease contexts. Such investigations could significantly broaden the clinical utility of this compound and related compounds.

Q & A

Q. Q1. What experimental methodologies are recommended to validate the selectivity of Cdk6/9-IN-1 across related kinases?

To assess selectivity, employ kinase profiling assays using recombinant human kinases (e.g., CDK2, CDK4, and other off-target kinases). Use dose-response curves to calculate IC50 values and compare inhibition profiles. Validate findings with Western blotting to confirm downstream target phosphorylation (e.g., Rb for CDK6, RNA Pol II for CDK9) . Include a table comparing IC50 values across kinases, ensuring statistical significance (p < 0.05) via ANOVA.

Q. Q2. How can researchers establish optimal dosing protocols for in vitro studies with this compound?

Conduct dose- and time-response experiments in cell lines of interest (e.g., cancer models). Use MTT/ATP assays to determine IC50 values and monitor cell viability. For time-dependent effects, combine flow cytometry (cell cycle analysis) with protein expression profiling. Pre-treat cells with varying concentrations (e.g., 0.1–10 µM) and timepoints (6–72 hours) to identify saturation points .

Q. Q3. What criteria should guide the selection of cell lines for studying this compound’s mechanism of action?

Prioritize cell lines with well-characterized CDK6/9 dependencies (e.g., hematologic malignancies like multiple myeloma or AML). Validate CDK6/9 expression via qPCR or proteomics. Include isogenic models (e.g., CDK6-knockout vs. wild-type) to isolate target-specific effects .

Advanced Research Questions

Q. Q4. How can contradictory data on this compound’s efficacy in solid tumors versus hematologic cancers be resolved?

Adopt a multi-omics approach :

Perform RNA-seq to identify transcriptional programs affected by CDK6/9 inhibition.

Integrate proteomic data to assess differential kinase activation (e.g., MAPK/ERK crosstalk).

Use patient-derived xenograft (PDX) models to compare tumor microenvironments.

Systematically evaluate confounding variables (e.g., drug penetration in solid tumors) and publish raw data for meta-analysis .

Q. Q5. What strategies are effective in distinguishing CDK6- vs. CDK9-mediated effects when using this compound?

Combine genetic and pharmacological inhibition :

Q. Q6. How should researchers address discrepancies in reported IC50 values for this compound across studies?

Standardize protocols by:

Validating compound purity (HPLC ≥95%) and solubility (DMSO stock stability).

Replicating assays in parallel (e.g., ATP-binding vs. cell-based assays).

Reporting assay conditions (e.g., ATP concentration, incubation time).

Use Bland-Altman plots to quantify inter-laboratory variability and publish datasets in open-access repositories .

Methodological and Analytical Considerations

Q. Q7. What statistical frameworks are recommended for analyzing synergistic effects of this compound with other inhibitors (e.g., BET or PARP inhibitors)?

Apply Chou-Talalay combination index (CI) analysis to quantify synergy (CI < 1). Use high-throughput screening to test multiple ratios (e.g., 1:1 to 4:1). Validate with Bliss independence models and include 3D spheroid assays to mimic in vivo complexity .

Q. Q8. How can researchers ensure reproducibility when transitioning from 2D to 3D models with this compound?

- Characterize 3D spheroids/organoids for hypoxia (HIF-1α staining) and proliferation (Ki67).

- Compare drug penetration using fluorescently labeled this compound analogs.

- Publish full imaging parameters (e.g., z-stack intervals, magnification) .

Data Reporting and Ethical Practices

Q. Q9. What metadata should accompany publications on this compound to facilitate replication?

Include:

- Chemical characterization : CAS number, batch-specific purity, storage conditions.

- Experimental parameters : Cell passage numbers, serum concentration, assay plate types.

- Negative controls : Vehicle-only and baseline kinase activity measurements.

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. Q10. How can researchers ethically address conflicting findings in pre-clinical studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.